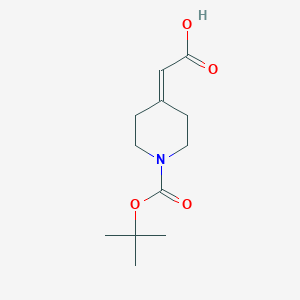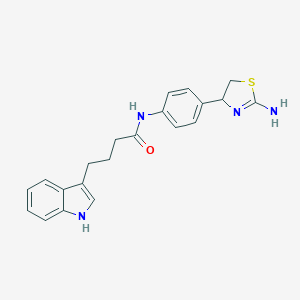
N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as AG-490 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors have been of great interest in recent years due to their ability to regulate immune and inflammatory responses.
Mécanisme D'action
AG-490 is a N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide inhibitor that works by blocking the activity of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes. N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes are involved in the signaling pathways of cytokines and growth factors. By inhibiting N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide activity, AG-490 can regulate immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
AG-490 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide1, N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide2, and N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide3 enzymes. It has also been shown to inhibit the phosphorylation of STAT3, a downstream target of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes. In addition, AG-490 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
AG-490 has several advantages for lab experiments. It is readily available and can be synthesized using standard laboratory techniques. It has also been extensively studied, and its mechanism of action is well understood. However, AG-490 has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its use in vivo can be limited by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on AG-490. One area of interest is the development of more potent and selective N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide inhibitors. Another area of interest is the study of AG-490 in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, the use of AG-490 as a tool for studying N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide-STAT signaling pathways in various cell types is an area of ongoing research.
Méthodes De Synthèse
AG-490 can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromo-2-nitroaniline with 2-aminothiazole to form 4-(2-amino-4,5-dihydro-4-thiazolyl)aniline. This intermediate is then reacted with 1H-indole-3-butanoyl chloride to form AG-490.
Applications De Recherche Scientifique
AG-490 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
161806-43-5 |
|---|---|
Nom du produit |
N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide |
Formule moléculaire |
C21H22N4OS |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-[4-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C21H22N4OS/c22-21-25-19(13-27-21)14-8-10-16(11-9-14)24-20(26)7-3-4-15-12-23-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,19,23H,3-4,7,13H2,(H2,22,25)(H,24,26) |
Clé InChI |
LDBRTKUVBPJCHD-UHFFFAOYSA-N |
SMILES |
C1C(N=C(S1)N)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
SMILES canonique |
C1C(N=C(S1)N)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Synonymes |
N-[4-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)bu tanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



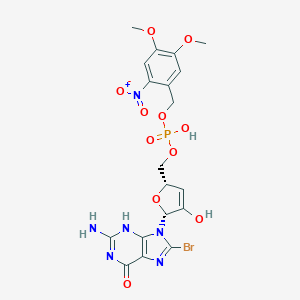
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
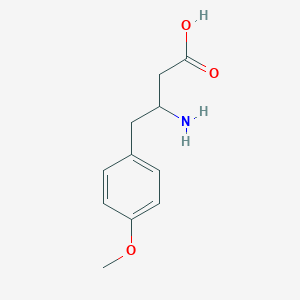
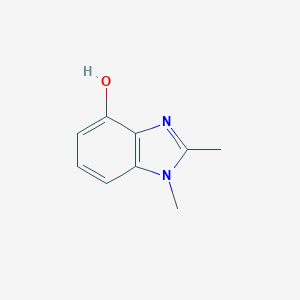
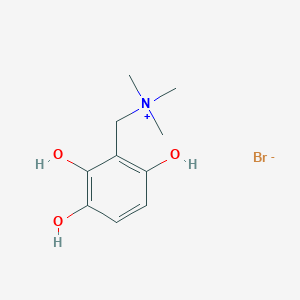
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
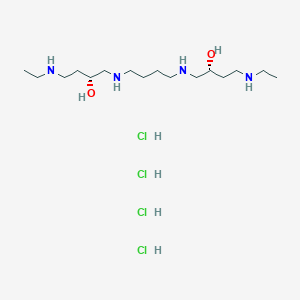
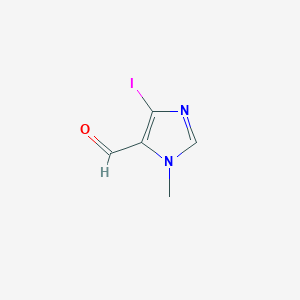
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
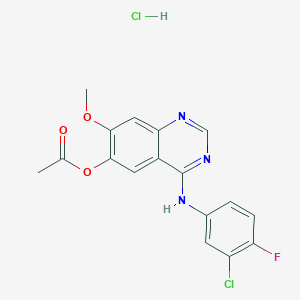
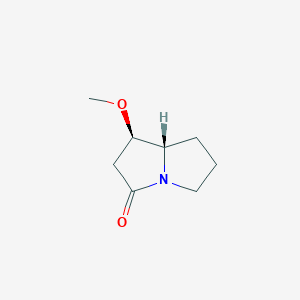
![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)
